Nusinersen - 1258984-36-9

Nusinersen

Catalog Number: EVT-3318441
CAS Number: 1258984-36-9
Molecular Formula: C234H340N61O128P17S17
Molecular Weight: 7127 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Nusinersen is derived from a modified RNA sequence, specifically a 2'-O-methyl phosphorothioate oligoribonucleotide. This modification allows for increased stability and efficacy in binding to the target messenger RNA. The drug's primary action is to modulate splicing of the SMN2 pre-mRNA, leading to increased production of full-length survival motor neuron proteins, which are deficient in patients with spinal muscular atrophy .

Synthesis Analysis

Methods and Technical Details

The synthesis of nusinersen involves several key steps:

  1. Solid-Phase Synthesis: The initial crude intermediate is produced using solid-phase techniques.
  2. Purification: The crude product undergoes purification processes to remove impurities.
  3. Final Detritylation: This step involves removing protective groups to yield the final active substance.
  4. Freeze Drying: The purified solution is freeze-dried to obtain the final lyophilized product .

The synthesis process is carefully controlled to ensure batch consistency and purity, with specifications established for various intermediates and final products .

Molecular Structure Analysis

Structure and Data

Nusinersen's molecular structure consists of a modified RNA backbone with phosphorothioate linkages that confer resistance to nucleases. It contains multiple chiral centers, resulting in a mixture of diastereoisomers. The structural formula highlights its complexity, with a total molecular weight of approximately 3,206 Da .

The compound exhibits stereoisomerism due to its multiple chiral centers, and it is crucial that the diastereomeric composition remains consistent across batches .

Chemical Reactions Analysis

Reactions and Technical Details

Nusinersen functions primarily through its interactions with messenger RNA. Its mechanism involves binding to the SMN2 pre-mRNA and altering its splicing pattern. This action effectively increases the inclusion of exon 7 in the resulting mRNA transcripts, which leads to enhanced production of functional survival motor neuron protein .

The chemical reactions involved in its synthesis are non-stereospecific coupling reactions that yield a complex mixture of diastereomers .

Mechanism of Action

Process and Data

Nusinersen operates by binding to specific regions of the SMN2 pre-mRNA, particularly targeting an intronic splice silencing site (ISS-1) located between exons 7 and 8. By displacing this silencing site, nusinersen promotes the inclusion of exon 7 during mRNA processing, which is critical for producing full-length survival motor neuron proteins .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Nusinersen appears as a white to yellow hygroscopic amorphous solid that is freely soluble in water but insoluble in organic solvents such as acetone and ethanol . Key physical properties include:

  • Molecular Weight: Approximately 3,206 Da
  • Solubility: Soluble in water; insoluble in acetone and ethanol
  • Hygroscopicity: Absorbs moisture from the air

Chemical properties include its stability under physiological conditions due to phosphorothioate modifications that protect against enzymatic degradation .

Applications

Scientific Uses

Nusinersen has been primarily developed for treating spinal muscular atrophy but also serves as a model for developing other antisense oligonucleotide therapies targeting various genetic disorders. Its success has paved the way for further research into similar therapeutic strategies aimed at correcting genetic defects through modulation of RNA splicing processes .

Clinical studies have demonstrated significant improvements in motor function among patients receiving nusinersen treatment, highlighting its potential as a transformative therapy for neurodegenerative diseases caused by genetic mutations .

Molecular Pharmacology and Mechanism of Action

Antisense Oligonucleotide Splicing Modulation Mechanisms

Nusinersen (Spinraza®) is an 18-mer antisense oligonucleotide (ASO) with a fully modified 2'-O-(2-methoxyethyl) (2'-MOE) phosphorothioate backbone. This chemical architecture confers nuclease resistance, prolongs half-life, and enhances target affinity [1] [7]. The ASO is designed to bind a specific 15-nucleotide sequence (intronic splicing silencer N1, ISS-N1) located in intron 7 downstream of exon 7 in the SMN2 pre-mRNA. ISS-N1 contains two juxtaposed hnRNP A1/A2 binding motifs (CAGCATTATGAAAG, positions +10 to +24) that act as repressors of exon 7 inclusion [3] [7]. By sequestering ISS-N1, nusinersen sterically blocks hnRNP A1/A2 recruitment, thereby preventing the formation of a repressive ribonucleoprotein complex. This allows splice-activating factors (e.g., SR proteins, Tra2-β1) to promote the inclusion of exon 7 during SMN2 pre-mRNA splicing [5] [7]. Consequently, the proportion of full-length SMN2 transcripts rises from ~10% to 40–60%, enabling meaningful SMN protein synthesis [4] [8].

Table 1: Key Chemical and Functional Properties of Nusinersen

PropertySpecificationFunctional Impact
Oligonucleotide Length18-merOptimal target engagement kinetics
Backbone ChemistryPhosphorothioateNuclease resistance; plasma protein binding
Ribose Modification2'-O-methoxyethyl (2'-MOE)Enhanced RNA affinity; reduced immunogenicity
Target Sequence5'-TCACTTTCATAATGCTGG-3'Specific binding to ISS-N1 in SMN2 intron 7
MechanismSteric blockade of hnRNP A1/A2Promotion of exon 7 inclusion

1.2 SMN2 Pre-mRNA Structural Dynamics and Target Engagement

The SMN2 pre-mRNA exhibits unique structural dynamics due to a critical C-to-T transition at position 6 of exon 7 (C6T). This single-nucleotide variant disrupts an exonic splicing enhancer (ESE) recognized by splicing activator SF2/ASF while creating an exonic splicing silencer (ESS) for hnRNP A1/A2 [4] [7]. The ISS-N1 element in intron 7 forms a stem-loop structure that facilitates cooperative binding of hnRNP A1/A2 dimers, triggering bidirectional spreading along the RNA and steric occlusion of exon 7 [7]. Nusinersen’s 2'-MOE modifications enhance its binding affinity for ISS-N1 by ~10-fold compared to unmodified ASOs, achieving a dissociation constant (Kd) in the low nanomolar range [3]. Mutational studies confirm that nucleotides +10 to +16 (CAGCAUU) are indispensable for ASO efficacy, as deletions or substitutions in this region abolish splicing correction [7]. Protective polymorphisms like c.859G>C (Gly287Arg) or the -44A>G variant in intron 6 can partially restore exon 7 inclusion by disrupting ESS/ISS elements, further validating nusinersen’s target-centric mechanism [4].

Table 2: Regulatory Elements Governing SMN2 Exon 7 Splicing

Cis-ElementLocationFunctionTrans-Factors
C6T variantExon 7Disrupts SF2/ASF-dependent ESE; creates ESShnRNP A1/A2
ISS-N1Intron 7 (+10-+24)Primary splicing silencerhnRNP A1/A2
Element 1 (CAGCAUU)ISS-N1 (+11-+17)High-affinity hnRNP A1 binding motifhnRNP A1
Element 2 (UGAAAG)ISS-N1 (+19-+24)Secondary hnRNP A1 binding motifhnRNP A1
-44A>G variantIntron 6Disrupts HuR-dependent ISSProtective modifier

Survival Motor Neuron Protein Biosynthesis Pathways

Full-length SMN protein generated via nusinersen-mediated splicing correction forms stable macromolecular complexes critical for neuronal homeostasis. The SMN protein acts as a chaperone for the assembly of small nuclear ribonucleoproteins (snRNPs), which are essential components of the spliceosome [1] [4]. Each SMN complex loads seven Sm proteins (B, D1, D2, D3, E, F, G) onto U-rich snRNAs (e.g., U1, U2, U4/U6, U5) in a ATP-dependent manner within the cytoplasm [4]. These mature snRNPs are subsequently imported into the nucleus to execute pre-mRNA splicing. Beyond snRNP biogenesis, SMN facilitates mRNA trafficking in axons via interactions with RNA-binding proteins (e.g., HuD, ZBP1), localizing β-actin and other transcripts to growth cones and synapses [4] [8]. Quantitative studies in nusinersen-treated patients show a 2–6-fold increase in full-length SMN2 transcripts in spinal cord tissues and a corresponding rise in SMN protein levels, which directly correlates with improved motor function in SMA types I–III [1] [2].

Table 3: Functions of SMN Protein in Motor Neuron Homeostasis

Biological ProcessMolecular MechanismConsequence of SMN Deficiency
snRNP AssemblySMN complex loads Sm proteins onto snRNAsGlobal splicing defects; impaired mRNA maturation
mRNA TraffickingTransport of β-actin mRNA to axonal terminalsGrowth cone collapse; synaptic instability
Stress Granule DynamicsRegulation of GEM formation and RNA sequestrationDysregulated stress responses
Neuromuscular JunctionInteraction with agrin-MuSK signalingImpaired postsynaptic differentiation

Subcellular Distribution and Blood-Brain Barrier Penetration Dynamics

Nusinersen’s phosphorothioate backbone enables albumin binding in plasma (>94% protein-bound), facilitating distribution to peripheral tissues like liver and kidneys [1] [6]. However, its large molecular weight (7.5 kDa) and polyanionic nature preclude passive diffusion across the blood-brain barrier (BBB) [5] [7]. To overcome this, nusinersen is administered via intrathecal injection, delivering it directly into the cerebrospinal fluid (CSF) at a dose of 12 mg. Pharmacokinetic studies in non-human primates (NHPs) reveal:

  • CSF Volume of Distribution: 0.4 L, with rapid distribution to spinal cord and brain tissues [6]
  • Tissue Half-Lives: 135–177 days in CSF vs. 63–87 days in plasma [1] [6]
  • CNS Tissue Penetrance: Highest concentrations in lumbar spinal cord (4.5 mL volume), pons (2.11 mL), and brain (53.8 mL) [6]

Cellular uptake involves clathrin/caveolin-mediated endocytosis and productive trafficking via Hsp90, TCP1, and stabilin receptors, while non-productive pathways sequester ASOs in endolysosomal compartments [7]. The drug exhibits slow CSF clearance (0.09 hour⁻¹), enabling sustained SMN restoration in motor neurons between doses [5] [6]. Population PK modeling confirms consistent CNS exposure across pediatric age groups (2–15 years) due to age- and weight-adjusted allometric scaling [5] [6].

Table 4: Pharmacokinetic Profile of Nusinersen in CNS Tissues

CompartmentVolume (mL)Peak Concentration (ng/g)Half-Life (Days)Primary Elimination
CSF0.46,920 (at 12 mg dose)135–177Exonuclease hydrolysis
Spinal Cord4.51,450145–162Renal excretion
Pons2.11890130–155Renal excretion
Plasma9372563–87Renal excretion

Chemical Compounds Mentioned:

  • Nusinersen (C234H323N61Na17O128P17S17) [1]
  • 2'-O-methoxyethyl phosphorothioate oligonucleotide [7]
  • Survival Motor Neuron (SMN) protein [4]
  • Heterogeneous nuclear ribonucleoproteins (hnRNP A1/A2) [7]
  • Small nuclear ribonucleoproteins (snRNPs) [4]

Properties

CAS Number

1258984-36-9

Product Name

Nusinersen

IUPAC Name

1-[(2R,3R,4R,5R)-4-[[(2R,3R,4R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3R,4R,5R)-3-[[(2R,3R,4R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3R,4R,5R)-3-[[(2R,3R,4R,5R)-3-[[(2R,3R,4R,5R)-3-[[(2R,3R,4R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3R,4R,5R)-3-[[(2R,3R,4R,5R)-3-[[(2R,3R,4R,5R)-3-[[(2R,3R,4R,5R)-3-[[(2R,3R,4R,5R)-3-[[(2R,3R,4R,5R)-3-[[(2R,3R,4R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3R,4R,5R)-3-[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(2-amino-6-oxo-1H-purin-9-yl)-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(6-aminopurin-9-yl)-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(6-aminopurin-9-yl)-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(6-aminopurin-9-yl)-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(6-aminopurin-9-yl)-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

Molecular Formula

C234H340N61O128P17S17

Molecular Weight

7127 g/mol

InChI

InChI=1S/C234H340N61O128P17S17/c1-106-66-278(224(308)261-178(106)235)205-162(356-50-32-338-14)144(119(391-205)79-373-425(320,442)407-143-117(77-296)389-204(161(143)355-49-31-337-13)282-70-110(5)193(298)271-228(282)312)410-431(326,448)383-89-129-154(172(366-60-42-348-24)215(401-129)289-99-254-135-182(239)246-95-250-186(135)289)419-436(331,453)379-81-121-145(163(357-51-33-339-15)206(393-121)279-67-107(2)179(236)262-225(279)309)408-426(321,443)375-83-123-149(167(361-55-37-343-19)210(395-123)284-72-112(7)195(300)273-230(284)314)413-429(324,446)378-86-125-150(168(362-56-38-344-20)211(397-125)285-73-113(8)196(301)274-231(285)315)414-430(325,447)377-85-124-148(166(360-54-36-342-18)209(396-124)283-71-111(6)194(299)272-229(283)313)412-428(323,445)374-80-120-147(165(359-53-35-341-17)208(392-120)281-69-109(4)181(238)264-227(281)311)411-432(327,449)384-90-130-155(173(367-61-43-349-25)216(402-130)290-100-255-136-183(240)247-96-251-187(136)290)420-437(332,454)381-87-127-152(170(364-58-40-346-22)213(399-127)287-75-115(10)198(303)276-233(287)317)415-433(328,450)385-91-131-157(175(369-63-45-351-27)218(403-131)292-102-257-138-185(242)249-98-253-189(138)292)422-440(335,457)386-92-132-156(174(368-62-44-350-26)217(404-132)291-101-256-137-184(241)248-97-252-188(137)291)421-438(333,455)382-88-128-153(171(365-59-41-347-23)214(400-128)288-76-116(11)199(304)277-234(288)318)417-435(330,452)388-94-134-159(177(371-65-47-353-29)220(406-134)295-105-260-141-192(295)267-223(245)270-202(141)307)423-439(334,456)380-82-122-146(164(358-52-34-340-16)207(394-122)280-68-108(3)180(237)263-226(280)310)409-427(322,444)376-84-126-151(169(363-57-39-345-21)212(398-126)286-74-114(9)197(302)275-232(286)316)416-434(329,451)387-93-133-158(176(370-64-46-352-28)219(405-133)294-104-259-140-191(294)266-222(244)269-201(140)306)418-424(319,441)372-78-118-142(297)160(354-48-30-336-12)203(390-118)293-103-258-139-190(293)265-221(243)268-200(139)305/h66-76,95-105,117-134,142-177,203-220,296-297H,30-65,77-94H2,1-29H3,(H,319,441)(H,320,442)(H,321,443)(H,322,444)(H,323,445)(H,324,446)(H,325,447)(H,326,448)(H,327,449)(H,328,450)(H,329,451)(H,330,452)(H,331,453)(H,332,454)(H,333,455)(H,334,456)(H,335,457)(H2,235,261,308)(H2,236,262,309)(H2,237,263,310)(H2,238,264,311)(H2,239,246,250)(H2,240,247,251)(H2,241,248,252)(H2,242,249,253)(H,271,298,312)(H,272,299,313)(H,273,300,314)(H,274,301,315)(H,275,302,316)(H,276,303,317)(H,277,304,318)(H3,243,265,268,305)(H3,244,266,269,306)(H3,245,267,270,307)/t117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,203-,204-,205-,206-,207-,208-,209-,210-,211-,212-,213-,214-,215-,216-,217-,218-,219-,220-,424?,425?,426?,427?,428?,429?,430?,431?,432?,433?,434?,435?,436?,437?,438?,439?,440?/m1/s1

InChI Key

WWFDJIVIDXJAQR-FFWSQMGZSA-N

SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OP(=S)(O)OCC3C(C(C(O3)N4C=C(C(=NC4=O)N)C)OCCOC)OP(=S)(O)OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)OCCOC)OP(=S)(O)OCC8C(C(C(O8)N9C=C(C(=NC9=O)N)C)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=C(C(=NC1=O)N)C)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=NC2=C(N=CN=C21)N)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=NC2=C(N=CN=C21)N)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=NC2=C(N=CN=C21)N)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=NC2=C1N=C(NC2=O)N)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=C(C(=NC1=O)N)C)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=NC2=C1N=C(NC2=O)N)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=NC2=C1N=C(NC2=O)N)OCCOC)O)OCCOC

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OP(=S)(O)OCC3C(C(C(O3)N4C=C(C(=NC4=O)N)C)OCCOC)OP(=S)(O)OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)OCCOC)OP(=S)(O)OCC8C(C(C(O8)N9C=C(C(=NC9=O)N)C)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=C(C(=NC1=O)N)C)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=NC2=C(N=CN=C21)N)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=NC2=C(N=CN=C21)N)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=NC2=C(N=CN=C21)N)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=NC2=C1N=C(NC2=O)N)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=C(C(=NC1=O)N)C)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=NC2=C1N=C(NC2=O)N)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=NC2=C1N=C(NC2=O)N)OCCOC)O)OCCOC

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=S)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=C(C(=NC4=O)N)C)OCCOC)OP(=S)(O)OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)OCCOC)OP(=S)(O)OC[C@@H]8[C@H]([C@H]([C@@H](O8)N9C=C(C(=NC9=O)N)C)OCCOC)OP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=C(C(=NC1=O)N)C)OCCOC)OP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC2=C(N=CN=C21)N)OCCOC)OP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC2=C(N=CN=C21)N)OCCOC)OP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC2=C(N=CN=C21)N)OCCOC)OP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OCCOC)OP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=C(C(=NC1=O)N)C)OCCOC)OP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OCCOC)OP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OCCOC)O)OCCOC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.